Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride
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Overview
Description
Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a benzothiophene ring fused with a morpholinomethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride typically involves the reaction of benzo(b)thiophene with morpholinomethyl ketone under specific conditions. One common method includes the use of electrophilic substitution reactions, where the benzo(b)thiophene ring undergoes substitution with the morpholinomethyl ketone group in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzo(b)thiophene: A simpler structure without the morpholinomethyl ketone group.
Morpholinomethyl ketone: Lacks the benzothiophene ring.
Benzothiazole derivatives: Similar sulfur-containing heterocycles with different ring structures.
Uniqueness
Benzo(b)thien-3-yl morpholinomethyl ketone hydrochloride is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzothiophene ring and the morpholinomethyl ketone group allows for diverse applications and interactions that are not possible with simpler or structurally different compounds .
Properties
CAS No. |
7349-50-0 |
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Molecular Formula |
C14H16ClNO2S |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-morpholin-4-ium-4-ylethanone;chloride |
InChI |
InChI=1S/C14H15NO2S.ClH/c16-13(9-15-5-7-17-8-6-15)12-10-18-14-4-2-1-3-11(12)14;/h1-4,10H,5-9H2;1H |
InChI Key |
WCYPINAQASUOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CC(=O)C2=CSC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
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